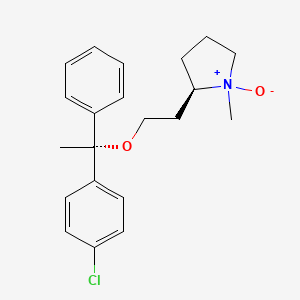

Clemastine N-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Use of Cunninghamella elegans for Drug Metabolite Identification : Cunninghamella elegans, a filamentous fungus, was shown to produce metabolites similar to those in mammals, including clemastine metabolites. This study aided in the identification of clemastine metabolites, including Norclemastine, hydroxylated clemastine isomers, and two N-oxide metabolites (Åberg et al., 2010).

Method Development for Determining Clemastine and its Impurities : A dual system of cyclodextrins was used in micellar electrokinetic capillary chromatography to determine clemastine and its impurities in drug substances and tablets. This research contributed to the analytical chemistry field, particularly in the quality control of clemastine (Orlandini et al., 2010).

Gas Chromatography for Clemastine Plasma Kinetics Study : A study developed a method for estimating clemastine in human plasma, providing insights into the drug's plasma kinetics and biological effects (Tham et al., 1978).

Clemastine's Interaction with Ethanol : Research investigating the effects of clemastine, an antihistamine, in combination with ethanol, found no significant modification in performance when clemastine was given alone or in combination with ethanol (Franks et al., 1979).

Clemastine in Veterinary Pharmacology : A study evaluated the pharmacokinetics and pharmacodynamics of clemastine in horses, suggesting its efficacy in reducing histamine-induced wheal formations but indicating low oral bioavailability in this species (Törneke et al., 2003).

Clemastine's Anti-Asthmatic Properties : Clemastine was compared with a placebo and another antihistaminic agent in asthma patients, demonstrating good protection against a challenging antigen (Girard & Cuevas, 1977).

Clemastine Fumarate in Myocardial Ischemia Reperfusion Injury : Clemastine fumarate was found to protect against myocardial ischemia-reperfusion injury by activating the TLR4/PI3K/Akt signaling pathway, suggesting potential therapeutic applications (Yuan et al., 2020).

Enantioselective Synthesis of Clemastine : The first enantioselective synthesis of clemastine as its (S,S)-stereoisomer was achieved, contributing to the field of synthetic chemistry (Fournier et al., 2010).

Clemastine in Treating Depression-Like Behavior : Clemastine was found to alleviate depressive-like behavior in mice, potentially through modulating the expression of P2X7 receptor and suppressing microglial M1-like activation (Su et al., 2018).

Metabolism of Clemastine in Rats : Research identified and isolated 18 phase I- and II-metabolites of clemastine in rat feces and urine, providing insights into the drug's metabolism (Göber et al., 1989).

Safety And Hazards

Zukünftige Richtungen

Clemastine, the parent compound of Clemastine N-Oxide, has shown potential in various central nervous system disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders . Further studies are needed on these alternative therapies in non-responders of CGRP (-receptor) targeted therapies .

Eigenschaften

IUPAC Name |

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFEDGPQDFPLM-OJOWTSHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clemastine N-Oxide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.